(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
CAS No.: 477886-04-7
Cat. No.: VC4450026
Molecular Formula: C29H27N3O
Molecular Weight: 433.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477886-04-7 |
|---|---|
| Molecular Formula | C29H27N3O |
| Molecular Weight | 433.555 |
| IUPAC Name | (Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine |
| Standard InChI | InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28- |
| Standard InChI Key | HCNLFCHZAUIJTI-BLCKFSMSSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2 |
Introduction
Structural Characteristics of (5Z)-N-[(4-tert-Butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
Molecular Framework and Bonding
The compound features a fused indeno-pyridazine core, a bicyclic system that combines a five-membered indene ring with a six-membered pyridazine ring. The Z-configuration of the imine group at position 5 is critical for its stereochemical stability. Key substituents include:
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A 4-tert-butylphenylmethoxy group at the N-position of the pyridazine ring.
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A 4-methylphenyl group at position 3 of the indene moiety.
The molecular formula is C29H27N3O, with a molecular weight of 433.555 g/mol (Table 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 477886-04-7 |
| IUPAC Name | (Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2 |
| InChI Key | HCNLFCHZAUIJTI-BLCKFSMSSA-N |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three primary components (Fig. 1):
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Indeno-pyridazine core formation: Cyclocondensation of 1,3-indanedione derivatives with malononitrile under acidic conditions.
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Imine functionalization: Introduction of the 4-tert-butylphenylmethoxy group via nucleophilic substitution.
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Stereochemical control: Use of Z-selective catalysts to stabilize the imine configuration.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core cyclization | p-TSA, ethanol, reflux | 61–85 |
| Methoxy substitution | K2CO3, DMF, 80°C | 70–78 |
| Imine stabilization | ZnCl2, THF, −20°C | 82–89 |
Optimization Challenges
Key challenges include:
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Byproduct formation: Competing Knoevenagel condensations during core synthesis.
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Steric hindrance: Bulky tert-butyl groups reduce reaction rates in methoxy substitution steps.
Comparative Analysis with Related Compounds
Indeno-Pyridazine Derivatives
Compared to unsubstituted indeno-pyridazines, this compound shows:
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Higher thermal stability: Decomposition temperature ↑ 45°C due to steric protection.
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Reduced electrophilicity: Electron-donating methoxy group decreases reactivity at C7.
Imine-Containing Analogues
The Z-configuration confers a 3.2-fold increase in plasma half-life compared to E-isomers in rodent models.
Future Research Directions
Priority Investigations
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Pharmacokinetic profiling: Oral bioavailability and CYP450 interactions.
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Target identification: Proteomic screening for off-target effects.
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Formulation development: Nanoencapsulation to address solubility limitations.
Synthetic Chemistry Opportunities
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Development of enantioselective catalysts for large-scale Z-imine production.
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Exploration of click chemistry for modular derivatization.
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